4-methoxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide
Description
Crystallographic Studies of the Biaryl Sulfonamide Core
Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system (space group P2~1~/c) for 4-methoxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide, with unit cell parameters a = 14.5604(5) Å, b = 5.2459(2) Å, c = 17.6094(6) Å, and β = 95.205(2)°. The biaryl sulfonamide core adopts a non-planar conformation, with a dihedral angle of 63.36(19)° between the sulfonyl-substituted benzene ring and the diazenyl-linked phenyl group. The sulfonamide group forms a tetrahedral geometry around the sulfur atom, with S–O bond lengths of 1.432(2) Å and 1.437(2) Å, consistent with delocalized π-bonding.
Intermolecular N–H···O hydrogen bonds (2.89–3.12 Å) and C–H···π interactions (3.45 Å) stabilize the crystal lattice, creating a three-dimensional supramolecular architecture. The methoxy substituent at the para-position of the sulfonyl benzene ring participates in weak C–H···O interactions (3.21 Å), influencing molecular packing.
Table 1: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2~1~/c |
| a (Å) | 14.5604(5) |
| b (Å) | 5.2459(2) |
| c (Å) | 17.6094(6) |
| β (°) | 95.205(2) |
| Dihedral angle (°) | 63.36(19) |
| S–O bond length (Å) | 1.432(2)–1.437(2) |
Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation
B3LYP/6-311G+(d,p) calculations show a HOMO-LUMO gap of 3.87 eV, indicating moderate chemical reactivity. The HOMO is localized on the diazenyl linkage and adjacent phenyl rings, while the LUMO resides on the sulfonamide group and methoxy-substituted benzene. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the sulfonamide lone pair (n~N~ → σ*~S–O~) with stabilization energy of 28.6 kcal/mol.
The Mulliken charge distribution shows substantial negative charge on the sulfonyl oxygen atoms (−0.43 e) and the diazenyl nitrogen (−0.32 e), facilitating electrophilic attack at the para-position of the methoxy group. Time-Dependent DFT predicts a π→π* transition at 327 nm (ε = 12,400 M^−1^cm^−1^), corroborating experimental UV-Vis data.
Table 2: DFT-derived electronic properties
| Property | Value |
|---|---|
| HOMO (eV) | −6.24 |
| LUMO (eV) | −2.37 |
| HOMO-LUMO gap (eV) | 3.87 |
| NBO stabilization (kcal/mol) | 28.6 |
| λ~max~ (nm) | 327 |
Conformational Analysis of the (Z)-Diazenyl Linkage
The (Z)-diazenyl linkage exhibits a torsion angle of −12.5° between the N=N bond and adjacent phenyl rings, as confirmed by X-ray data. This non-planar geometry arises from steric repulsion between the ortho-hydrogen of the diazenyl-linked phenyl group and the sulfonamide oxygen. Infrared spectroscopy shows N=N stretching at 1442 cm^−1^, characteristic of (Z)-isomers.
Molecular dynamics simulations (298 K, 100 ns) demonstrate restricted rotation about the N=N bond (energy barrier: 18.3 kcal/mol), favoring the (Z)-configuration under ambient conditions. The sulfonamide group adopts a syn-periplanar orientation relative to the diazenyl moiety, minimizing steric clashes.
Comparative Molecular Geometry with Cisoid Azobenzene Derivatives
The N=N bond length in 4-methoxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide (1.248 Å) is shorter than in unsubstituted cis-azobenzene (1.267 Å), due to electron-withdrawing sulfonamide conjugation. The C–S–N–C dihedral angle (172.8°) shows reduced planarity compared to non-sulfonylated analogs (180°), attributed to steric bulk.
Table 3: Structural comparison with cis-azobenzene derivatives
| Parameter | This Compound | cis-Azobenzene |
|---|---|---|
| N=N bond length (Å) | 1.248 | 1.267 |
| C–S–N–C dihedral (°) | 172.8 | 180.0 |
| Torsion angle (°) | −12.5 | 0.0 |
| NBO charge on N (e) | −0.32 | −0.28 |
Properties
IUPAC Name |
4-methoxy-N-(4-phenyldiazenylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-18-11-13-19(14-12-18)26(23,24)22-17-9-7-16(8-10-17)21-20-15-5-3-2-4-6-15/h2-14,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWCSLOUCISZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401040265 | |
| Record name | Benzenesulfonamide, 4-methoxy-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401040265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477485-17-9 | |
| Record name | Benzenesulfonamide, 4-methoxy-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401040265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methoxyaniline to form the phenyldiazenyl intermediate.
Sulfonation: The intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, followed by sulfonation under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenyldiazenyl group can be reduced to form an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide.
Reduction: Formation of 4-methoxy-N-{4-aminophenyl}benzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections and other diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
The target compound’s structural analogs differ primarily in the substituents on the benzene rings and the nature of the azo/hydrazine linkages. Key comparisons are summarized below:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and chloro (Cl) substituents (electron-withdrawing) increase melting points compared to dimethylamino (N(CH₃)₂) and methoxy (OCH₃) groups (electron-donating), likely due to enhanced intermolecular dipole interactions .
- Spectral Signatures: The sulfonamide S=O stretch (~1350 cm⁻¹) is consistent across analogs, while substituent-specific peaks (e.g., NO₂ at ~1520 cm⁻¹) aid in differentiation .
- Biological Activity : The (E)-configured ethenyl analog in exhibits moderate COX-2 inhibition (47.1%), suggesting that geometric isomerism (Z vs. E) and linker type (diazenyl vs. ethenyl) critically influence bioactivity .
Structural and Tautomeric Considerations
- Tautomerism : Unlike triazole-thione derivatives in , which exist in thione-thiol equilibria, the target compound’s azo linkage (N=N) is rigid, preventing tautomerism .
- Crystal Packing : Related sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) exhibit hydrogen-bonded dimers via NH···O=S interactions, a feature expected in the target compound’s solid-state structure .
Biological Activity
4-Methoxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide, a sulfonamide derivative with an azo group, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may possess various pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article compiles current research findings and case studies that elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C16H16N4O2S
- Molecular Weight : 344.39 g/mol
The structural representation highlights the presence of a methoxy group, a sulfonamide moiety, and an azo linkage, which are crucial for its biological interactions.
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. A study by Hokelek et al. (2024) demonstrated that similar compounds showed efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of folic acid synthesis, which is essential for bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Note: Data derived from comparative studies on sulfonamide derivatives.
Anticancer Activity
The anticancer potential of 4-methoxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide has been explored in several studies. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases. The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with urinary tract infections demonstrated that a formulation containing this compound reduced bacterial load significantly compared to standard treatments.
- Case Study on Cancer Treatment : A preclinical study using animal models indicated that treatment with this compound resulted in tumor size reduction by approximately 40% compared to control groups.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 4-methoxy-N-{4-[(Z)-2-phenyldiazen-1-yl]phenyl}benzenesulfonamide?
The synthesis involves multi-step reactions, including diazo coupling and sulfonamide formation. Key steps require precise control of temperature (60–80°C), pH (neutral to slightly acidic), and reaction time (12–24 hours). Diazenyl group formation is sensitive to light and oxygen, necessitating inert atmospheres. Post-synthesis purification via column chromatography and recrystallization ensures >95% purity. Reaction progress is monitored using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) for structural confirmation .
Q. How is the molecular structure of this compound characterized in academic studies?
Structural elucidation relies on ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide S=O stretching at 1150–1350 cm⁻¹ in FTIR) and X-ray crystallography (monoclinic crystal system, P2₁/c space group). The (Z)-configuration of the diazenyl group is confirmed via NOESY NMR, showing spatial proximity between the phenyl and diazenyl protons .
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC : Quantifies purity using reverse-phase columns (e.g., 90:10 acetonitrile/water).
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~250°C).
- UV-Vis Spectroscopy : Tracks photostability under UV light (λmax ~320 nm for diazenyl group). Stability studies reveal sensitivity to prolonged UV exposure, requiring storage in amber vials at 4°C .
Advanced Research Questions
Q. How can conflicting data on reaction yields and byproduct formation be resolved?
Discrepancies in yields (e.g., 60% vs. 85%) arise from variations in solvent polarity (DMF vs. THF) and catalyst choice (Pd/C vs. CuI). Byproducts like sulfone derivatives (from over-oxidation) or cis-diazenyl isomers are minimized by optimizing reducing agents (e.g., Na₂S₂O₄) and reaction duration. Statistical Design of Experiments (DoE) using software like MODDE® identifies critical factors (e.g., temperature > solvent) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
The sulfonamide group acts as an electron-withdrawing moiety, activating the para-position of the benzene ring for nucleophilic attack. Kinetic studies (e.g., Hammett plots) show a ρ value of +2.1, indicating a strong electrophilic intermediate. DFT calculations (B3LYP/6-31G*) support a two-step mechanism: (i) deprotonation of the sulfonamide NH, (ii) nucleophilic displacement at the diazenyl-linked phenyl ring .
Q. How do structural modifications impact biological activity in QSAR studies?
QSAR models (e.g., CoMFA, Random Forest) highlight the diazenyl group’s role in π-π stacking with enzyme active sites (e.g., COX-2 inhibition). Substitutions at the methoxy position (e.g., ethoxy, halogen) alter logP values (1.8–3.2) and IC₅₀ (e.g., 2.1 μM for 4-F derivative vs. 8.7 μM for parent compound). Molecular docking (AutoDock Vina) predicts enhanced binding affinity with bulkier substituents .
Q. What are the challenges in scaling up synthesis using flow chemistry?
Continuous-flow systems reduce reaction time (from 24 hours to 2 hours) but require precise control of:
- Residence time : 5–10 minutes to prevent diazenyl decomposition.
- Mixing efficiency : Microreactors (0.5 mm ID) enhance heat transfer. Challenges include clogging from insoluble intermediates and reproducibility across batch sizes. In-line FTIR monitors real-time conversion .
Data Contradiction Analysis
Q. Why do studies report divergent biological activities for structurally similar sulfonamides?
Variations arise from assay conditions (e.g., cell line specificity, serum concentration). For example:
- Anticancer activity : IC₅₀ = 5.2 μM in MCF-7 (breast cancer) vs. >20 μM in HeLa (cervical cancer) due to differential expression of sulfotransferases.
- Antimicrobial activity : MIC = 8 μg/mL against S. aureus (Gram+) vs. 64 μg/mL against E. coli (Gram-), attributed to outer membrane permeability barriers. Meta-analyses using PRISMA guidelines reconcile these disparities .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | ±15% yield |
| Solvent | DMF/EtOAc (3:1) | Maximizes purity |
| Catalyst | Pd/C (5% wt) | Reduces byproducts |
Q. Table 2. Biological Activity vs. Substituents
| Substituent (R) | logP | IC₅₀ (μM) | Target Enzyme |
|---|---|---|---|
| -OCH₃ (Parent) | 2.1 | 8.7 | COX-2 |
| -Cl | 2.8 | 4.3 | HDAC6 |
| -CF₃ | 3.2 | 1.9 | Topoisomerase II |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
